Myricetin-3-O-β-D-Glucopyranosid

Übersicht

Beschreibung

Myricetin 3-O-beta-D-glucopyranoside is a flavonoid glycoside derived from myricetin, a naturally occurring flavonol found in various fruits, vegetables, and plants. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine, biology, and chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound to study the reactivity and stability of flavonoid glycosides.

Medicine: Myricetin 3-O-beta-D-glucopyranoside has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health benefits.

Wirkmechanismus

Target of Action

Myricetin 3-O-beta-D-glucopyranoside, a flavonol derived from Tibouchina paratropica, primarily targets Leishmania , a genus of trypanosomes . Leishmania is a group of protozoan parasites responsible for causing leishmaniasis, a disease that can range from skin sores to damage to internal organs .

Mode of Action

The compound interacts with Leishmania, exhibiting anti-Leishmanial activity . , which could contribute to its anti-Leishmanial effects.

Biochemical Pathways

Myricetin 3-O-beta-D-glucopyranoside affects various biochemical pathways. It has been found to protect cells against H2O2-induced cell damage via inhibition of reactive oxygen species (ROS) generation and activation of antioxidant enzymes . This suggests that the compound may play a role in modulating oxidative stress pathways.

Pharmacokinetics

It’s known that flavonoids like myricetin can enhance the bioavailability of certain drugs

Result of Action

The molecular and cellular effects of myricetin 3-O-beta-D-glucopyranoside’s action include anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These effects could potentially lead to the reduction of inflammation and microbial infections, as well as the inhibition of Leishmania growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of myricetin 3-O-beta-D-glucopyranoside. For instance, UV rays from sunlight can affect the stability of flavonoids . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other compounds, pH levels, and temperature . More research is needed to fully understand how these and other environmental factors influence the action of myricetin 3-O-beta-D-glucopyranoside.

Biochemische Analyse

Biochemical Properties

Myricetin 3-O-beta-D-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Myricetin 3-O-beta-D-glucopyranoside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of myricetin 3-O-beta-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myricetin 3-O-beta-D-glucopyranoside change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of myricetin 3-O-beta-D-glucopyranoside vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Myricetin 3-O-beta-D-glucopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Myricetin 3-O-beta-D-glucopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of myricetin 3-O-beta-D-glucopyranoside and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-O-beta-D-glucopyranoside typically involves the glycosylation of myricetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucose moiety to myricetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of myricetin 3-O-beta-D-glucopyranoside generally involves the extraction of myricetin from plant sources, followed by glycosylation. The extraction process may include solvent extraction, purification, and crystallization to obtain pure myricetin. The glycosylation step is then carried out using either enzymatic or chemical methods, depending on the desired yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Myricetin 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in the molecule, which can participate in hydrogen bonding and other interactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can oxidize myricetin 3-O-beta-D-glucopyranoside, leading to the formation of quinones and other oxidized products.

Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in the molecule, resulting in the formation of alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols. Substitution reactions can yield various substituted derivatives of myricetin 3-O-beta-D-glucopyranoside .

Vergleich Mit ähnlichen Verbindungen

Myricetin 3-O-beta-D-glucopyranoside is compared with other similar flavonoid glycosides, such as quercetin 3-O-beta-D-glucopyranoside and kaempferol 3-O-beta-D-glucopyranoside:

Quercetin 3-O-beta-D-glucopyranoside: Similar to myricetin 3-O-beta-D-glucopyranoside, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities.

Kaempferol 3-O-beta-D-glucopyranoside: This compound also shares similar biological activities with myricetin 3-O-beta-D-glucopyranoside.

Biologische Aktivität

Myricetin 3-O-β-D-glucopyranoside (M3G) is a glycoside derivative of myricetin, a flavonoid known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects across various health conditions, particularly in the realms of oxidative stress, inflammation, and cellular differentiation. This article explores the biological activity of M3G, supported by data tables, case studies, and detailed research findings.

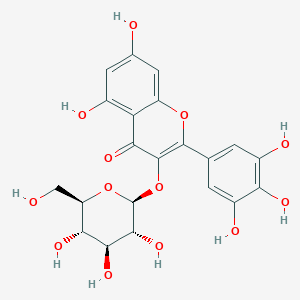

Chemical Structure and Properties

M3G is classified as a flavonoid glycoside, specifically a myricetin O-glucoside. Its chemical structure includes multiple hydroxyl groups that contribute to its antioxidant properties. The molecular formula for M3G is C₁₅H₁₄O₇, and it is recognized for its role as a plant metabolite with potential health benefits.

Antioxidant Activity

Mechanisms of Action:

M3G exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that M3G can protect cells from oxidative damage induced by various agents, including hydrogen peroxide (H₂O₂) and iron-induced oxidative stress.

Research Findings:

- In vitro studies demonstrated that M3G at concentrations ranging from 25 to 100 μM effectively reduced malondialdehyde (MDA) levels in human hepatocyte cultures exposed to oxidative stress, indicating a protective effect against lipid peroxidation .

- A comparative analysis showed that M3G's antioxidant capacity exceeds that of Vitamin E, suggesting its potential as a superior antioxidant agent .

Table 1: Antioxidant Effects of M3G

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Miyajima et al. (2016) | Rat hepatocytes | 25-100 μM | Reduced lipid peroxidation and DNA damage |

| Morel et al. (2016) | Human hepatocytes | 300 μM | Inhibition of oxidative stress markers |

Anti-inflammatory Activity

M3G has demonstrated notable anti-inflammatory properties through various mechanisms:

Inhibition of Cytokine Production:

Research indicates that M3G inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This effect is mediated via the downregulation of NF-κB signaling pathways .

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with M3G significantly reduced IL-12 production, highlighting its potential as an anti-inflammatory agent .

Osteogenic Activity

Recent studies have explored the effects of M3G on bone health:

Mechanism of Osteoblast Differentiation:

M3G promotes osteogenic differentiation in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). The compound enhances the expression of key transcription factors such as RUNX2 and osteopontin, which are critical for bone formation.

Research Findings:

- In vitro experiments showed that M3G treatment increased alkaline phosphatase (ALP) activity and extracellular mineralization in hBM-MSCs, indicating enhanced osteoblastogenesis .

- Additionally, M3G inhibited adipogenesis in these cells by downregulating adipogenic transcription factors like PPARγ and C/EBPα .

Table 2: Effects of M3G on Osteoblast Differentiation

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Kang et al. (2021) | hBM-MSCs | 50 μM | Increased ALP activity and mineralization |

Anticancer Activity

M3G has also been investigated for its anticancer properties:

Mechanisms:

The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against human leukemic cells and other cancer types.

Case Study:

In a study assessing the effects on leukemia cells, M3G demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 μM, suggesting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-LIBJPBHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941668 | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-12-6 | |

| Record name | Myricetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomericitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of myricetin 3-O-beta-D-glucopyranoside?

A1: Myricetin 3-O-beta-D-glucopyranoside has been isolated and identified in several plant species. The provided research articles identify it in the flowers of Abelmoschus manihot [] and Androsace umbellata []. Another study successfully isolated and purified myricetin 3-O-beta-D-glucopyranoside from Nelumbo nucifera Gaertn using a combination of silica gel chromatography and high-speed counter-current chromatography [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.